

# Chemical structure and properties of **FO-35**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FO-35**

Cat. No.: **B15601518**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Properties of **FO-35**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**FO-35** is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the *in vivo* delivery of messenger RNA (mRNA). Its chemical structure is optimized for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal escape, a critical step for the cytoplasmic delivery and translation of the mRNA cargo. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the proposed mechanism of action of **FO-35**-containing LNPs. It includes generalized experimental protocols for LNP formulation and characterization and discusses the cellular pathways involved in LNP-mediated mRNA delivery.

## Chemical Structure and Physicochemical Properties

**FO-35** is a complex organic molecule with the formal name bis((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl) 5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate. Its structure features a multi-tailed hydrophobic domain and an ionizable tertiary amine headgroup, which is crucial for its function in mRNA delivery.

Below is a simplified 2D representation of the chemical structure of **FO-35**, generated using the DOT language.

[Click to download full resolution via product page](#)Simplified 2D structure of **FO-35**.**Table 1: Physicochemical Properties of FO-35**

| Property         | Value                                                                                                                                                    | Reference |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Formal Name      | bis((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl)<br>5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate | [1]       |
| Chemical Formula | C <sub>65</sub> H <sub>113</sub> N <sub>3</sub> O <sub>8</sub>                                                                                           | [1]       |
| Formula Weight   | 1064.63                                                                                                                                                  | [1]       |
| Purity           | ≥98%                                                                                                                                                     | [1]       |
| Physical Form    | A solution in methyl acetate                                                                                                                             | [1]       |
| pKa              | 7.67                                                                                                                                                     | [1]       |

## Biological Properties and Applications

**FO-35** is primarily utilized as a key component of LNPs for the *in vivo* delivery of mRNA. Its ionizable nature is fundamental to its function; at an acidic pH (during LNP formulation and within endosomes), the tertiary amine group becomes protonated, facilitating interaction with the negatively charged mRNA and the endosomal membrane. At physiological pH, **FO-35** is largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.

**Table 2: Biological and Application Data for FO-35**

| Parameter              | Description                                                                       | Reference |
|------------------------|-----------------------------------------------------------------------------------|-----------|
| Primary Application    | In vivo mRNA delivery via Lipid Nanoparticles (LNPs)                              | [1]       |
| Delivery Routes Tested | Intranasal, Nebulized administration                                              | [1]       |
| Target Tissues         | Nasal epithelial tissue (mice),<br>Lungs (ferrets)                                | [1]       |
| Mechanism of Action    | Encapsulates and protects mRNA, facilitates cellular uptake and endosomal escape. | [2][3][4] |

## Experimental Protocols

A detailed, step-by-step synthesis protocol for **FO-35** is not publicly available in the reviewed literature. The synthesis of such a complex lipid molecule typically involves multiple steps of organic synthesis.

Provided below are generalized, yet detailed, experimental protocols for the formulation and characterization of LNPs using an ionizable lipid like **FO-35**. These protocols are based on common methods reported in the literature for LNP-mRNA production. Specific parameters may require optimization for **FO-35**.

## General Protocol for LNP-mRNA Formulation (Microfluidic Mixing)

This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

#### Materials:

- Ionizable lipid (e.g., **FO-35**)
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol (absolute)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device and pumps

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be determined based on the desired final LNP concentration.
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.
- Microfluidic Mixing: Set up the microfluidic device with two inlet pumps. One pump will deliver the lipid-ethanol solution, and the other will deliver the mRNA-aqueous solution.
- Set the flow rate ratio of the aqueous to organic phase (typically 3:1). The total flow rate will determine the mixing speed and can influence nanoparticle size.
- Initiate the flow from both pumps simultaneously. The rapid mixing of the two solutions in the microfluidic channels leads to the self-assembly of the LNPs with encapsulated mRNA.

- Dialysis/Purification: Collect the LNP solution from the outlet of the microfluidic device. To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.
- Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22  $\mu$ m filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

## General Protocol for LNP Characterization

### 1. Particle Size and Polydispersity Index (PDI) Measurement:[5][8][9]

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a homogenous population of nanoparticles.

### 2. Zeta Potential Measurement:[5][10]

- Method: Laser Doppler Velocimetry.
- Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the surface charge of the LNPs. Near-neutral zeta potential at physiological pH is desirable.

### 3. mRNA Encapsulation Efficiency:[5][11]

- Method: Ribogreen assay or similar fluorescence-based quantification.
- Procedure:
  - Measure the total mRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the fluorescent dye.
  - Measure the amount of unencapsulated mRNA in an intact LNP sample.
  - Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) =  $\frac{(\text{Total mRNA} - \text{Unencapsulated mRNA})}{\text{Total mRNA}} * 100$

### 4. pKa Determination:

- Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
- Procedure: TNS is a fluorescent probe that is quenched in an aqueous environment but fluoresces when it partitions into a hydrophobic environment, such as the core of an LNP.

- Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).
- Add the LNP suspension and TNS to each buffer.
- Measure the fluorescence intensity at each pH.
- Plot fluorescence intensity versus pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

## Mechanism of Action and Cellular Pathways

The delivery of mRNA by **FO-35** formulated LNPs involves a multi-step process that begins with administration and culminates in the translation of the delivered mRNA in the cytoplasm of target cells.

## LNP-mRNA Delivery Workflow

The following diagram illustrates the general workflow of LNP-mediated mRNA delivery.



[Click to download full resolution via product page](#)

Workflow of LNP-mediated mRNA delivery.

## Signaling Pathway Activation

While the primary function of **FO-35** is as a delivery vehicle, the LNP formulation itself can be recognized by the innate immune system. The ionizable lipid component of LNPs has been shown to activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.<sup>[1]</sup> This can act as an adjuvant effect, which may be beneficial for vaccine applications.

The diagram below outlines the TLR4 signaling pathway initiated by LNP recognition.

[Click to download full resolution via product page](#)

TLR4 signaling pathway activated by LNPs.

## Conclusion

**FO-35** is a promising ionizable lipid for the development of LNP-based mRNA therapeutics. Its chemical design allows for efficient mRNA encapsulation and delivery to target tissues. While a detailed synthesis protocol is not publicly available, the general methods for LNP formulation and characterization provide a framework for its application in research and development. The inherent adjuvant activity of the LNP through TLR4 signaling is an important consideration for its therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationship of **FO-35** and to optimize its performance in various therapeutic contexts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomol.com [biomol.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- To cite this document: BenchChem. [Chemical structure and properties of FO-35]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601518#chemical-structure-and-properties-of-fo-35\]](https://www.benchchem.com/product/b15601518#chemical-structure-and-properties-of-fo-35)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)